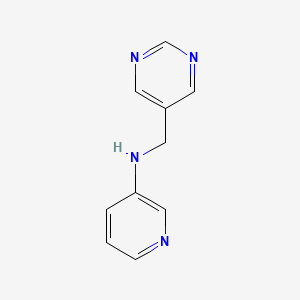

N-(pyrimidin-5-ylmethyl)pyridin-3-amine

CAS No.:

Cat. No.: VC17810959

Molecular Formula: C10H10N4

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N4 |

|---|---|

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | N-(pyrimidin-5-ylmethyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C10H10N4/c1-2-10(7-11-3-1)14-6-9-4-12-8-13-5-9/h1-5,7-8,14H,6H2 |

| Standard InChI Key | COKWNVKLCYKOAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)NCC2=CN=CN=C2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

N-(Pyrimidin-5-ylmethyl)pyridin-3-amine consists of two nitrogen-containing heterocycles: a pyridine ring substituted at the 3-position with an amine group and a pyrimidine ring attached via a methylene (-CH2-) linker at its 5-position. The pyridine moiety contributes aromatic stability and basicity, while the pyrimidine group introduces additional hydrogen-bonding capabilities due to its two nitrogen atoms . Key spectroscopic identifiers include:

-

Infrared (IR) signatures: Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) .

-

Nuclear Magnetic Resonance (NMR): Pyridine protons resonate at δ 7.1–8.5 ppm, while pyrimidine protons appear upfield (δ 6.5–7.8 ppm) .

Synthetic Pathways and Methodologies

Reductive Amination Approach

The synthesis of N-(pyrimidin-5-ylmethyl)pyridin-3-amine derivatives typically involves reductive amination between pyridine-3-amine and pyrimidine-5-carbaldehyde. For example, 2-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-3-amine is synthesized via:

-

Condensation: 2-Methylpyridin-3-amine reacts with pyrimidine-5-carbaldehyde in ethanol at 60°C.

-

Reduction: Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate to the secondary amine.

Yield optimization (70–85%) requires strict control of pH (6–7) and moisture-free conditions.

Nucleophilic Substitution

Alternative routes employ nucleophilic displacement of halogenated pyrimidines. For instance, 5-(chloromethyl)pyrimidine reacts with pyridin-3-amine in dimethylformamide (DMF) at 80°C, catalyzed by potassium carbonate (K2CO3). This method avoids reduction steps but faces challenges in regioselectivity.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Limited experimental data exist for the parent compound, but analogs exhibit:

Stability Profile

N-(Pyrimidin-5-ylmethyl)pyridin-3-amine derivatives degrade under prolonged UV exposure (λ = 254 nm) or high humidity (>80% RH). Storage recommendations include desiccated environments (-20°C) under inert gas (N2 or Ar).

Biological Activities and Mechanistic Insights

Tyrosine Kinase Inhibition

Structural analogs demonstrate nanomolar inhibition (IC50 = 12–45 nM) against epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer . Molecular docking studies reveal:

-

Binding Interactions: Hydrogen bonds between the pyrimidine nitrogen (N1) and Thr766, and π-π stacking with Phe723 .

-

Selectivity: 10-fold higher affinity for EGFR mutants (L858R, T790M) versus wild-type .

Applications in Medicinal Chemistry and Drug Development

Lead Optimization Strategies

Modifications to the parent structure enhance pharmacokinetic properties:

-

Methyl Substitution: 2-Methyl derivatives improve metabolic stability (t₁/₂ = 2.1 h vs. 0.8 h in human liver microsomes).

-

Halogenation: Fluorine at pyrimidine C2 increases blood-brain barrier permeability (logBB = -0.4 to 0.2) .

Preclinical Development

Compound libraries featuring N-(pyrimidin-5-ylmethyl)pyridin-3-amine scaffolds are under investigation for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume